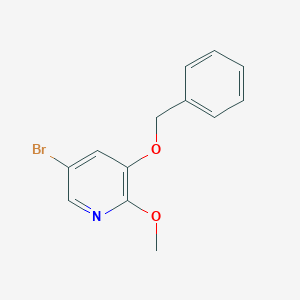
3-(BEnzyloxy)-5-bromo-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-5-bromo-2-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the fifth position, and a methoxy group at the second position of the pyridine ring
作用机制
Target of Action
Similar compounds have been shown to interact with enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular signaling .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target enzymes, affecting their function .
Biochemical Pathways
The compound’s potential interaction with enzymes like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 suggests that it may influence pathways related to inflammation and cellular signaling .
Pharmacokinetics
Similar compounds have been shown to exhibit minimal systemic concentrations upon intravenous administration . This suggests that the bioavailability of 3-(BEnzyloxy)-5-bromo-2-methoxypyridine may be limited .
Result of Action
Based on its potential interactions with target enzymes, it may influence processes such as inflammation and cellular signaling .
生化分析
Biochemical Properties
3-(Benzyloxy)-5-bromo-2-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, thereby altering cellular responses . This compound’s impact on cellular metabolism and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to participate in free radical reactions and nucleophilic substitutions is central to its mechanism of action . These interactions are essential for its potential use in drug development and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is crucial for its application in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Research has indicated that there are threshold effects, where the compound’s impact on cellular function changes significantly with dosage . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical effects and potential therapeutic applications . Detailed studies on its metabolic interactions can provide insights into its mechanism of action and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within specific tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. Targeting signals and post-translational modifications are crucial for its localization, influencing its interactions with other biomolecules and its overall efficacy . Detailed studies on its subcellular localization can provide valuable insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromo-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxypyridine and benzyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Benzyloxy)-5-bromo-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Zinc amalgam in dilute mineral acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-2-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-5-bromo-2-methoxypyridine has several scientific research applications:
相似化合物的比较
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position of the amino group.
3-(Benzyloxy)-1-cyclobutanone: Contains a cyclobutanone ring instead of a pyridine ring.
3-Benzyloxybenzaldehyde: Contains an aldehyde group instead of a methoxy group.
属性
IUPAC Name |
5-bromo-2-methoxy-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZJIMYSGNTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)
![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)
![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2628051.png)
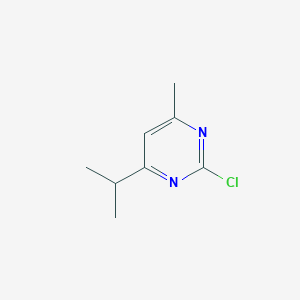
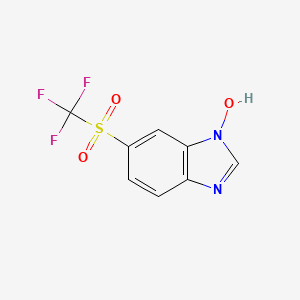
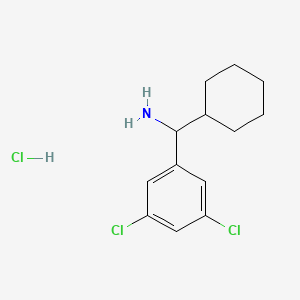
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B2628060.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2628061.png)
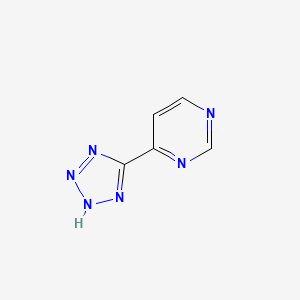
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2628066.png)
